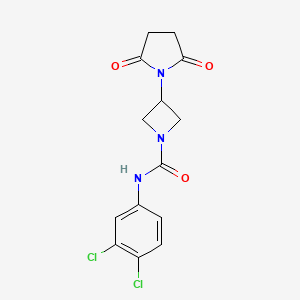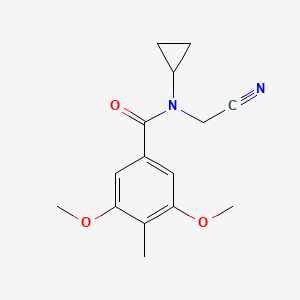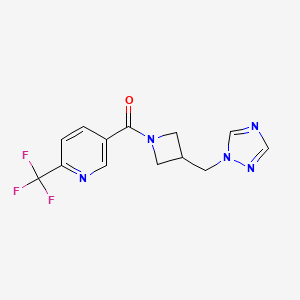
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The nitrogen atoms in the 1,2,4-triazole and pyridine rings could also act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability. The nitrogen atoms in the 1,2,4-triazole and pyridine rings could also influence the compound’s basicity .Scientific Research Applications
Energetic Materials
Compounds with the 1,2,4-triazol-1-yl group have been used in the synthesis of energetic materials . These materials are thermally stable and have been estimated as potential components of solid composite propellants .
Antimycobacterial Agents
Some derivatives of 1,2,4-triazol-1-yl have shown good activity against Mycobacterium tuberculosis H37Ra strain . They have been suggested as potential lead compounds for further optimization and development of newer antitubercular candidates .
Anticancer Agents
Compounds with the 1,2,4-triazol-1-yl group have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines . Some of these compounds have shown potent inhibitory activities and have been suggested for further investigation .
Enzyme Inhibitors
The 1,2,4-triazol-1-yl group has been used in the synthesis of compounds that act as enzyme inhibitors . These compounds can potentially be used in the treatment of various diseases.
Photochemistry
Compounds containing the 1,2,4-triazol-1-yl group have been used in photochemistry . They can potentially be used in the development of new materials for various applications.
Materials Science
The 1,2,4-triazol-1-yl group has been used in the synthesis of new materials, such as polymers, dendrimers, and gels . These materials have potential applications in various fields, including electronics and medicine.
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the molecular structure of the compound and the target .
Safety and Hazards
Future Directions
Future research could focus on exploring the potential uses of this compound. For example, if the compound shows promising biological activity, it could be developed into a new drug. Alternatively, if the compound has unique physical or chemical properties, it could be used in materials science or other fields .
properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O/c14-13(15,16)11-2-1-10(3-18-11)12(22)20-4-9(5-20)6-21-8-17-7-19-21/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZWAPXFVLFXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

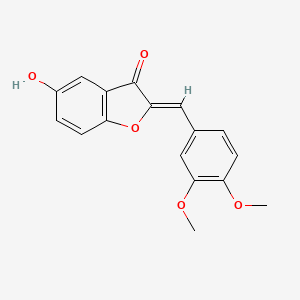
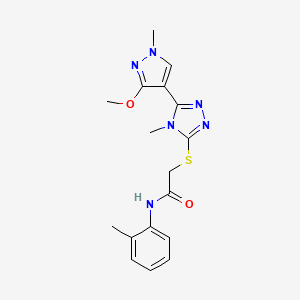
![2-[(4-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2653279.png)
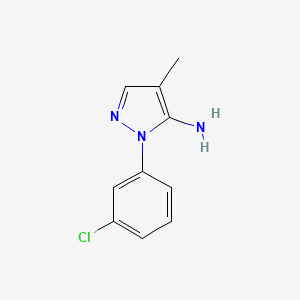
![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)

![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)
![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)
![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)

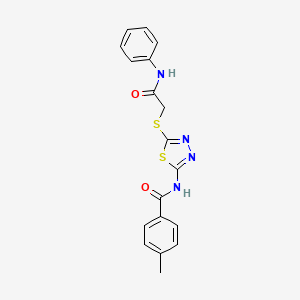
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)
